2,5-Dideoxy-2,5-imino-D-mannitol
Description
Properties
IUPAC Name |
(2R,3R,4R,5R)-2,5-bis(hydroxymethyl)pyrrolidine-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4/c8-1-3-5(10)6(11)4(2-9)7-3/h3-11H,1-2H2/t3-,4-,5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYHYHZGDNWFIF-KVTDHHQDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(N1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](N1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50943312 | |
| Record name | 2,5-Bis(hydroxymethyl)pyrrolidine-3,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50943312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59920-31-9, 210115-92-7 | |
| Record name | 2,5-Dideoxy-2,5-imino-D-mannitol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59920-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dihydroxymethyl-3,4-dihydroxypyrrolidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059920319 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Bis(hydroxymethyl)pyrrolidine-3,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50943312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R,5R)-Bis(hydroxymethyl)-(3R,4R)-dihydroxypyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Several synthetic approaches have been developed for the preparation of 2,5-Dideoxy-2,5-imino-D-mannitol. One common method involves the stereoselective synthesis from D-mannose. Another approach involves the use of L-sorbose as a starting material, which undergoes a series of stereoselective reactions to yield the desired product .
Industrial Production Methods: Industrial production of this compound often relies on biotechnological methods, including the use of microbial fermentation. Specific strains of bacteria or fungi are employed to produce the compound in large quantities. These microorganisms are genetically engineered to enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dideoxy-2,5-imino-D-mannitol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with improved properties .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve the use of halogenating agents or nucleophiles under controlled conditions .
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as N-alkyl derivatives and glycosylated forms. These derivatives are often evaluated for their enhanced biological activities, including improved glycosidase inhibition .
Scientific Research Applications
Enzyme Inhibition
One of the primary applications of DMDP is as a beta-glucosidase inhibitor . Research has demonstrated that novel derivatives of DMDP exhibit potent inhibitory effects on beta-glucosidase from Agrobacterium species, with some derivatives showing activity in the nanomolar range. This property is crucial for developing treatments for diseases where beta-glucosidase plays a role, such as certain metabolic disorders and cancers .
Case Study: Beta-Glucosidase Inhibition
- Research Findings : A study highlighted the synthesis of lipophilic DMDP derivatives that significantly inhibit beta-glucosidase activity. One derivative was noted to be among the most active reversible glycosidase inhibitors identified in this class .
- Implications : Such inhibitors can be instrumental in designing drugs targeting metabolic pathways involving glucosidases.
Antiviral Activity
DMDP has also been investigated for its antiviral properties . It has been identified as an inhibitor of viral DNA polymerases, suggesting potential applications in antiviral drug development. This mechanism of action can be particularly important in treating viral infections where DNA replication is a critical step in the viral life cycle .
Case Study: Antiviral Mechanism
- Research Findings : Studies indicate that DMDP can inhibit viral replication effectively by targeting the viral DNA polymerase, which is essential for viral genome replication .
- Implications : This application opens avenues for developing antiviral therapies against various viral pathogens.
Glycobiology Research
DMDP serves as a significant tool in glycobiology , particularly in studying carbohydrate-protein interactions. Its ability to mimic natural substrates allows researchers to probe glycosylation processes and enzyme functionalities related to carbohydrates .
Case Study: Glycobiology Applications
- Research Findings : Over twenty-five years of research have established DMDP's role in understanding glycobiological mechanisms, aiding in the design of experiments aimed at elucidating glycan functions in biological systems .
- Implications : Insights gained from such studies can lead to advancements in understanding diseases linked to glycan abnormalities.
Mechanism of Action
The mechanism of action of 2,5-Dideoxy-2,5-imino-D-mannitol involves its interaction with glycosidases. The compound mimics the transition state of the glycosidic bond cleavage, thereby inhibiting the enzyme’s activity. This inhibition occurs through the formation of a stable complex between the compound and the enzyme’s active site .
The molecular targets of this compound include various glycosidases, such as α-glucosidase and β-galactosidase. By inhibiting these enzymes, the compound disrupts the normal processing of glycoproteins and glycolipids, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Stereochemical Comparisons
DMDP belongs to the pyrrolidine subclass of iminosugars, distinct from piperidine-based analogs like deoxynojirimycin (DNJ) and pyrrolizidine derivatives. Key structural comparisons include:
- DMDP vs. DGDP: While both are pyrrolidines, DGDP (2,5-dideoxy-2,5-imino-D-glucitol) differs stereochemically at C-2, leading to altered enzyme specificity. DMDP is a stronger β-glucosidase inhibitor, whereas DGDP shows preference for α-glucosidases .
- DMDP vs. DAB-1: The 1,4-dideoxy substitution in DAB-1 shifts its inhibitory activity toward α-mannosidases and α-fucosidases, unlike DMDP’s β-specificity .
- DMDP vs. DNJ : DNJ’s piperidine ring broadens its inhibition spectrum (e.g., α- and β-glucosidases), whereas DMDP’s pyrrolidine core enhances selectivity for β-glucosidases .
Enzyme Inhibition Profiles
DMDP and its analogs exhibit distinct inhibitory potencies depending on their structural features:
- Mechanistic Insights: DMDP’s planar hydroxyl arrangement mimics the transition state of β-glycosidic bond cleavage, enabling competitive inhibition . Modifications at C-1 (e.g., lipophilic amides) enhance binding to non-catalytic pockets, improving potency .
- Selectivity : Pyrrolidine-based DMDP derivatives exhibit higher selectivity for lysosomal enzymes (e.g., β-glucocerebrosidase in Gaucher disease) compared to piperidines like DNJ, which also inhibit intestinal disaccharidases .
Biological Activity
2,5-Dideoxy-2,5-imino-D-mannitol (DMDP) is a synthetic compound that has garnered attention for its biological activities, particularly as a glycosidase inhibitor. This article explores the compound's mechanisms of action, its effects on various enzymes, and its potential therapeutic applications.
- Molecular Formula : CHNO
- Molecular Weight : 163.172 g/mol
- Melting Point : 101-103°C
- Density : 1.408 g/cm³
- Boiling Point : 395.9°C at 760 mmHg
DMDP acts primarily as an inhibitor of glycosidases, enzymes that hydrolyze glycosidic bonds in carbohydrates. Its inhibition specificity differs from other known inhibitors like deoxynojirimycin (DNJ) and castanospermine, making it a unique candidate for therapeutic applications in conditions such as diabetes and lysosomal storage disorders.
Glycosidase Inhibition
DMDP has been shown to inhibit various glycosidases, including:
- Beta-glucosidase : DMDP exhibits potent inhibition against beta-glucosidase from Agrobacterium sp., with reported Ki values in the nanomolar range .
- Beta-N-acetylhexosaminidases (β-HexNAcases) : It has demonstrated significant inhibitory activity against β-HexNAcases involved in critical biological processes, influencing cell signaling and protein metabolism .
| Enzyme Type | Inhibition IC (µM) |
|---|---|
| β-Glucosidase (Agrobacterium) | 0.12 |
| β-N-acetylglucosaminidase | 2.8 |
| β-Galactosidase | 4.7 |
| α-Galactosidase | 65.3 |
Study on Glycosidase Inhibition
A study conducted by Legler et al. synthesized various derivatives of DMDP to evaluate their inhibitory effects on glycosidases. The results indicated that modifications to the C-1 position significantly impacted the binding affinity and selectivity towards different glycosidases .
Therapeutic Potential in Diabetes
Research has indicated that DMDP can effectively lower blood glucose levels by inhibiting α-glucosidase, an enzyme responsible for carbohydrate digestion. This inhibition slows down glucose absorption in the intestines, providing a potential therapeutic pathway for managing type II diabetes .
Q & A
Q. What are the established synthetic routes for 2,5-dideoxy-2,5-imino-D-mannitol (DMDP), and how do they ensure stereochemical fidelity?
DMDP is synthesized via regioselective protection and cyclization of carbohydrate precursors. A key method involves D-fructose derivatives: alkylation of free hydroxyl groups with α,α′-dibromoxylene, followed by selective hydrolysis and azide-mediated ring closure to form the pyrrolidine core . Stereochemical control is achieved through double inversion steps and catalytic hydrogenation, ensuring the (2R,3R,4R,5R) configuration .
Q. What analytical techniques are critical for characterizing DMDP and its derivatives?
- Mass spectrometry (GCMS/LCMS): Essential for identifying DMDP and its N-alkylated derivatives (e.g., DMDP acetic acid) in plant extracts .
- NMR spectroscopy: Resolves stereochemistry and confirms hydroxyl group positions in the pyrrolidine ring .
- X-ray crystallography: Validates crystal structures of DMDP complexes with glycosidases .
Q. How does DMDP inhibit glycosidases, and what is its substrate specificity?
DMDP mimics the transition state of glycoside hydrolysis, binding competitively to active sites. It preferentially inhibits β-glucosidases (e.g., in Zymomonas mobilis) with IC50 values in the micromolar range . However, its N-acetic acid derivatives shift specificity to α-galactosidases, demonstrating structure-activity relationships critical for inhibitor design .
Advanced Research Questions
Q. How can researchers resolve contradictory data on DMDP’s inhibition potency across enzyme isoforms?
Contradictions arise from enzyme active-site plasticity. For example, DMDP inhibits β-glucosidase in Zymomonas mobilis but not mammalian isoforms. To address this:
- Perform kinetic assays (e.g., IC50, Ki) under standardized pH/temperature conditions .
- Use molecular docking to compare DMDP-enzyme interactions across species .
- Validate findings with in situ β-glucosidase activity assays in cellular models .
Q. What strategies optimize DMDP’s synthesis for higher yield and scalability?
- Protecting group optimization: Cyclic oxylylene ethers improve regioselectivity during diol protection, reducing side reactions .
- Flow chemistry: Enhances reaction control in azide reduction and reductive amination steps .
- Biocatalytic routes: Explore iminosugar biosynthesis pathways in Stevia rebaudiana for sustainable production .
Q. How does DMDP’s antinematode activity vary with application methods, and what are the mechanistic implications?
DMDP immobilizes Globodera rostochiensi juveniles and reduces root galling in tomatoes by 70% when applied as a root drench. Mechanism:
- Inhibits nematode glycosidases critical for cuticle remodeling .
- Dose-response studies (e.g., LC50 assays) and RNAi knockdown of target enzymes validate specificity .
Methodological Recommendations
- Enzyme assays: Use 4-methylumbelliferyl glycosides for fluorometric quantification of inhibition .
- Structural analysis: Combine NMR (¹H, <sup>13</sup>C, COSY) with density functional theory (DFT) calculations to resolve conformational dynamics .
- Plant extraction: Acetonitrile/water (70:30) with 0.1% formic acid improves DMDP recovery from Morus alba .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
